molecular formula C20H16O4 B14496284 8-Acetyl-5-methoxynaphthalen-1-yl benzoate CAS No. 64725-90-2

8-Acetyl-5-methoxynaphthalen-1-yl benzoate

Katalognummer: B14496284
CAS-Nummer: 64725-90-2
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: KHRSLUNXARRAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetyl-5-methoxynaphthalen-1-yl benzoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an acetyl group at the 8th position, a methoxy group at the 5th position, and a benzoate ester at the 1st position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate typically involves the esterification of 8-acetyl-5-methoxynaphthalene with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neuropsychiatric disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites that exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    Naphthalene: The parent compound, known for its simple aromatic structure.

    8-Methoxynaphthalene: Lacks the acetyl and benzoate groups, resulting in different chemical properties.

    5-Acetyl-1-naphthol: Contains an acetyl group but lacks the methoxy and benzoate groups.

Uniqueness: 8-Acetyl-5-methoxynaphthalen-1-yl benzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64725-90-2

Molekularformel

C20H16O4

Molekulargewicht

320.3 g/mol

IUPAC-Name

(8-acetyl-5-methoxynaphthalen-1-yl) benzoate

InChI

InChI=1S/C20H16O4/c1-13(21)15-11-12-17(23-2)16-9-6-10-18(19(15)16)24-20(22)14-7-4-3-5-8-14/h3-12H,1-2H3

InChI-Schlüssel

KHRSLUNXARRAOS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=C(C=C1)OC)C=CC=C2OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.